2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a benzo[d][1,2,3]triazole moiety and a pyrrolidine ring substituted with a tert-butylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,2,3]triazole core, followed by the introduction of the ethanone linker and the pyrrolidine ring. The tert-butylsulfonyl group is then introduced through sulfonylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(pyrrolidin-1-yl)ethanone: Lacks the tert-butylsulfonyl group, which may affect its reactivity and applications.
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone: Contains a methylsulfonyl group instead of a tert-butylsulfonyl group, leading to different chemical properties.
Uniqueness
The presence of the tert-butylsulfonyl group in 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-(3-tert-butylsulfonylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-16(2,3)24(22,23)12-8-9-19(10-12)15(21)11-20-14-7-5-4-6-13(14)17-18-20/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJJFBGFIMSSFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.